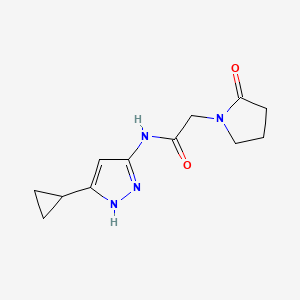
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with cyclopropyl halides in the presence of a strong base such as sodium hydride.
Formation of the acetamide linkage: This can be done by reacting the pyrazole derivative with 2-oxopyrrolidine-1-acetic acid or its derivatives under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or cyclopropyl group.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes or receptors, and its potential as a bioactive molecule.
Medicine
The compound could be explored for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of “N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” would depend on its specific biological target. Generally, it may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-phenyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
The uniqueness of “N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-11(7-16-5-1-2-12(16)18)13-10-6-9(14-15-10)8-3-4-8/h6,8H,1-5,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWPCEJXGNHERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-4-[[(E)-2-methylpent-2-enoyl]amino]pentanoic acid](/img/structure/B6622259.png)
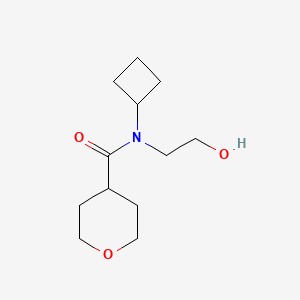
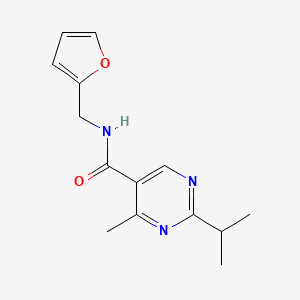
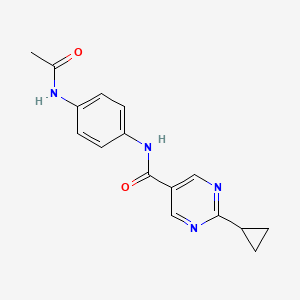
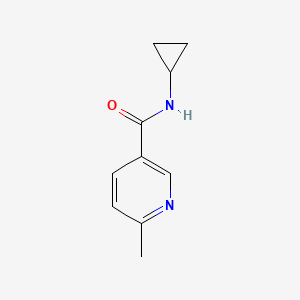
![N-[(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B6622288.png)
![Ethyl 2-[(5-bromo-2-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6622296.png)
![N,2,5-trimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B6622305.png)
![4-methoxy-N,3-dimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B6622311.png)
![Methyl 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methylbenzoate](/img/structure/B6622314.png)
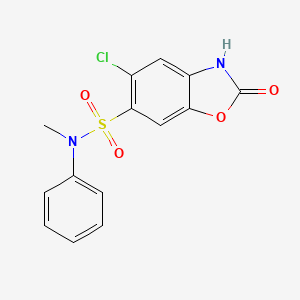
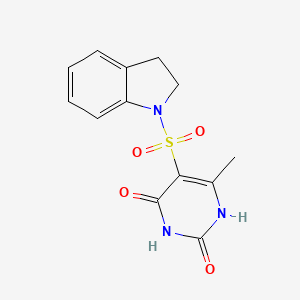
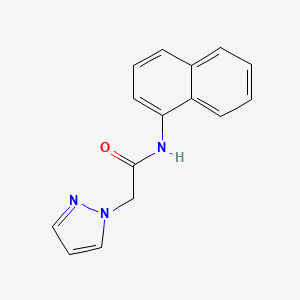
![N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B6622349.png)
